![molecular formula C14H20N2O2S B5666219 7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5666219.png)
7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane
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Overview
Description
Synthesis Analysis
The synthesis of spirocyclic compounds like 7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane often involves complex reactions that can include cyclization steps, functional group transformations, and stereoselective reactions. For instance, the synthesis of related 1-thia-4-azaspiro[4.5]decane derivatives and their thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides has been achieved through glycosylation reactions, demonstrating the versatility of synthetic strategies for such compounds (Flefel et al., 2017).
Molecular Structure Analysis
The molecular structure of spiro compounds is noteworthy for its complexity and the presence of spiro junctions, where a single atom is shared between two rings. This structural aspect is crucial for the compound's chemical behavior and interactions. The stereochemical properties of such compounds, as observed in their synthesis and structural analysis, highlight the importance of the spirocyclic framework in determining the compound's overall molecular conformation (Pellegrini et al., 1997).
Chemical Reactions and Properties
Spirocyclic compounds exhibit a range of chemical reactions, influenced by their functional groups and spirocyclic structure. For example, the reactivity of thiazolidine and 1-thia-4-azaspiro[4.5] decane derivatives towards different reagents can lead to various products, showcasing the compounds' versatile chemistry (Stacy & Strong, 1968).
Physical Properties Analysis
The physical properties of such spirocyclic compounds, including solubility, melting points, and boiling points, are determined by their molecular structure. While specific data on 7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane may not be readily available, related compounds exhibit diverse physical properties that are critical for their application and handling (Kuroyan et al., 1991).
properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-10-12(19-11(2)15-10)13(17)16-6-3-4-14(8-16)5-7-18-9-14/h3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNZPUCUWJGPRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCCC3(C2)CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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